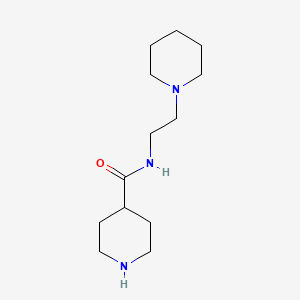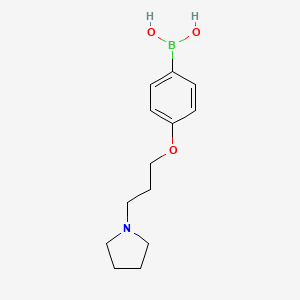
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid
描述
“4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid” is a complex organic compound. It contains a phenylboronic acid group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The molecule also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom, which is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenylboronic acid group attached to a pyrrolidine ring via a propoxy linker. The exact structure would need to be confirmed by techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
Phenylboronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . The pyrrolidine ring could potentially undergo various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar structure, “3-(Pyrrolidino)phenylboronic acid”, has a density of 1.2±0.1 g/cm³, a boiling point of 403.2±47.0 °C at 760 mmHg, and a flash point of 197.7±29.3 °C .科学研究应用
Synthesis and Characterization
- In the field of synthetic chemistry, phenylboronic acid derivatives, including related compounds to 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid, are utilized in the synthesis of complex molecular structures. For example, Gao Xi-cun (2010) discusses the synthesis of phosphorescent ligands using a Suzuki coupling reaction involving phenylboronic acid derivatives (Gao Xi-cun, 2010).
Medicinal Chemistry and Drug Discovery
- In medicinal chemistry, such compounds are instrumental in the discovery and development of new therapeutic agents. For instance, P. Procopiou et al. (2018) synthesized a series of pyrrolidin-1-yl butanoic acids, including arylboronic acids, for potential treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Analytical Chemistry Applications
- In analytical chemistry, derivatives of phenylboronic acids, similar to 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid, are used as reagents. Y. Tsuruta, Isao Terado, and H. Inoue (2003) developed a high-performance liquid chromatography method using a phenylboronic acid derivative as a fluorescent labeling reagent for detecting urinary N-acetylneuraminic acid (Tsuruta, Terado, & Inoue, 2003).
Material Science and Nanotechnology
- In material science and nanotechnology, phenylboronic acid derivatives are used in the synthesis of novel materials. A study by E. Amadio et al. (2012) focuses on the synthesis and characterization of palladium complexes involving phenylboronic acid derivatives (Amadio et al., 2012).
Biotechnology and Bioconjugation
- Phenylboronic acid derivatives are also important in biotechnology, particularly in bioconjugation techniques. J. P. Wiley et al. (2001) explored phenylboronic acid bioconjugates for affinity chromatography applications (Wiley et al., 2001).
Molecular Self-Assembly
- Another application is in the field of molecular self-assembly. L. Fornasari et al. (2018) reported the self-assembly of 4-pyridinylboronic acid into tetrameric macrocycles, demonstrating the potential of similar phenylboronic acid derivatives in constructing complex molecular structures (Fornasari et al., 2018).
Photodynamic Therapy and Imaging
- In the realm of photodynamic therapy and imaging, derivatives of phenylboronic acids are being explored. For example, Ting Li and Yang Liu (2021) synthesized a phenylboronic acid-functionalized pyrene derivative for imaging of cell surface sialic acids and photodynamic therapy (Li & Liu, 2021).
Catalysis
- Phenylboronic acids are also used as catalysts in organic synthesis. Sara Nemouchi et al. (2012) utilized phenylboronic acid as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, showcasing its utility in facilitating chemical reactions (Nemouchi et al., 2012).
安全和危害
未来方向
属性
IUPAC Name |
[4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-4-6-13(7-5-12)18-11-3-10-15-8-1-2-9-15/h4-7,16-17H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBHFUIQLYSYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



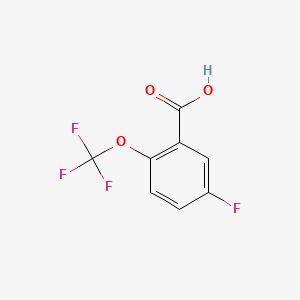
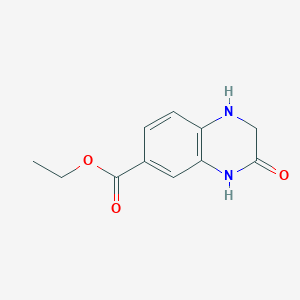
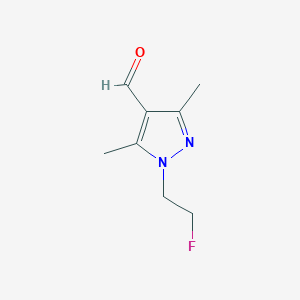
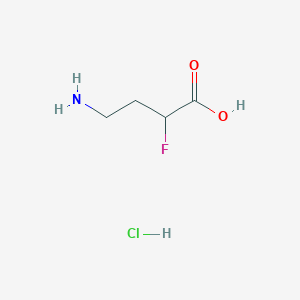
![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)
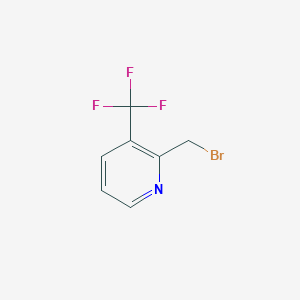
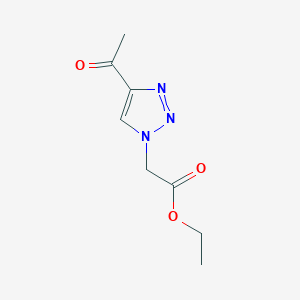
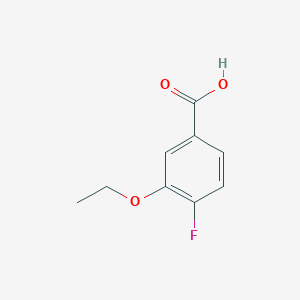
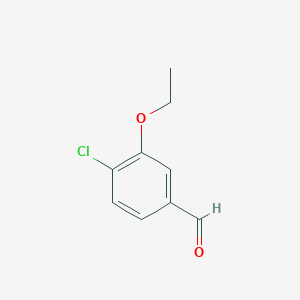
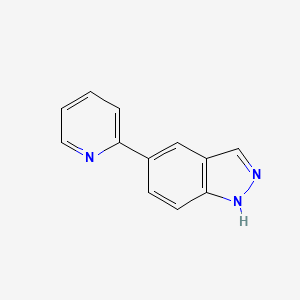
![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)

